molecular formula C17H22N2O2S B2441538 1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea CAS No. 2320724-58-9

1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Cat. No. B2441538
CAS RN: 2320724-58-9
M. Wt: 318.44
InChI Key: BQDBFTBMKCJMNC-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, also known as ETPPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of urea derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties. In

Scientific Research Applications

Acetylcholinesterase Inhibitor Potential

  • Acetylcholinesterase Inhibitors: A study by Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, showing potential for antiacetylcholinesterase activity. This research is significant as it suggests the potential of urea derivatives in treating conditions like Alzheimer's disease, where acetylcholinesterase inhibition is a key therapeutic strategy (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Chemical Synthesis and Modifications

  • Directed Lithiation: Smith, El‐Hiti, & Alshammari (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, revealing insights into the chemical modification processes of urea derivatives. This research is essential for developing novel urea-based compounds with tailored properties (Smith, El‐Hiti, & Alshammari, 2013).

Pharmacological Investigations

  • Neuropeptide Y5 Receptor Antagonists

    Research by Fotsch et al. (2001) investigated trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, a crucial study in the context of developing treatments for obesity and metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

  • Anticancer Investigations

    Mustafa, Perveen, & Khan (2014) synthesized several urea derivatives, including N-mesityl-N'-(3-methylphenyl)urea, and evaluated their anticancer activities. Such studies are critical for discovering new chemotherapeutic agents (Mustafa, Perveen, & Khan, 2014).

  • Antiparkinsonian Activity

    Azam, Alkskas, & Ahmed (2009) designed and synthesized urea and thiourea derivatives for evaluating their antiparkinsonian activities. These findings are significant for developing new therapeutic agents for Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).

Material Science and Industrial Applications

  • Corrosion Inhibitor for Mild Steel: Bahrami & Hosseini (2012) investigated urea derivatives as inhibitors for mild steel corrosion in acid solutions. This research is vital for industrial applications where corrosion resistance is crucial (Bahrami & Hosseini, 2012).

Biological and Agricultural Applications

  • Cytokinin-like Activity: Ricci & Bertoletti (2009) discussed urea derivatives with cytokinin-like activity, crucial for plant morphogenesis studies and agricultural applications (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-4-21-15-7-5-14(6-8-15)19-16(20)18-12-17(2,3)13-9-10-22-11-13/h5-11H,4,12H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDBFTBMKCJMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C)(C)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

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